4-methoxy-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
(1Z)-8-METHOXY-N-(4-METHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound that belongs to the class of dithioloquinoline derivatives
Preparation Methods
The synthesis of (1Z)-8-METHOXY-N-(4-METHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves several steps. One common synthetic route includes the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction may involve the use of methoxy-substituted aniline and a dithioloquinoline precursor in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the desired product.
Chemical Reactions Analysis
(1Z)-8-METHOXY-N-(4-METHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of (1Z)-8-METHOXY-N-(4-METHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to (1Z)-8-METHOXY-N-(4-METHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE include other dithioloquinoline derivatives. These compounds share structural similarities but may differ in their substituents and overall properties. For example:
(1Z)-N-(4-Methoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine: This compound has additional methyl groups, which may affect its reactivity and biological activity.
N-(7-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-phenylamine:
Properties
Molecular Formula |
C20H20N2O2S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
8-methoxy-N-(4-methoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H20N2O2S2/c1-20(2)18-17(15-11-14(24-4)9-10-16(15)22-20)19(26-25-18)21-12-5-7-13(23-3)8-6-12/h5-11,22H,1-4H3 |
InChI Key |
PUNYVTVCAHDRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=C(C=C4)OC)SS2)C |
Origin of Product |
United States |
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